molecular formula C9H10N2O B8713800 4-Ethylbenzo[d]oxazol-5-amine

4-Ethylbenzo[d]oxazol-5-amine

Cat. No.: B8713800
M. Wt: 162.19 g/mol
InChI Key: JATKUHHROMUUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylbenzo[d]oxazol-5-amine (CAS 208450-40-2) is a chemical compound with the molecular formula C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . This benzoxazole derivative is a valuable scaffold in medicinal chemistry and antimicrobial research . Benzoxazole cores, particularly 2-substituted derivatives, are known to exhibit a wide spectrum of biological activities, with recent studies highlighting their potent antibacterial effects against pathogens like Escherichia coli . The proposed mechanism of action for related benzoxazole compounds involves the inhibition of the bacterial enzyme DNA gyrase, an essential and attractive target for antibacterial agents due to its presence in bacteria and absence in higher eukaryotes . Researchers utilize this amine-functionalized benzoxazole as a key building block for the synthesis of more complex molecules, such as Schiff bases, for pharmacological screening . The compound should be stored in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-ethyl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C9H10N2O/c1-2-6-7(10)3-4-8-9(6)11-5-12-8/h3-5H,2,10H2,1H3

InChI Key

JATKUHHROMUUBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1N=CO2)N

Origin of Product

United States

Synthetic Methodologies for 4 Ethylbenzo D Oxazol 5 Amine and Its Analogues

Strategic Approaches to Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole scaffold is a cornerstone of synthetic efforts, with various methods developed to achieve this bicyclic system. These strategies primarily revolve around the cyclization of appropriately substituted precursors.

Cyclization Reactions for Benzoxazole Core Construction

The formation of the benzoxazole ring is most commonly achieved through the condensation and subsequent cyclization of 2-aminophenols with a variety of carbonyl-containing compounds. rsc.orgresearchgate.net This fundamental transformation can be catalyzed by a range of reagents, each offering distinct advantages in terms of reaction conditions and substrate scope.

One prevalent method involves the reaction of 2-aminophenols with carboxylic acids or their derivatives. ajchem-a.com For instance, the condensation of a 2-aminophenol (B121084) with a carboxylic acid, often promoted by a dehydrating agent or under high-temperature conditions, leads to an intermediate amide which then undergoes intramolecular cyclization to form the benzoxazole ring. A general mechanism for this process typically involves the initial formation of an amide, followed by an acid-catalyzed cyclization and dehydration. rsc.org

Alternative strategies include the use of aldehydes, which react with 2-aminophenols to form a Schiff base intermediate that subsequently undergoes oxidative cyclization. ajchem-a.com Various catalysts, including metal oxides like TiO2–ZrO2 and magnetic nanoparticles such as Fe3O4@SiO2-SO3H, have been employed to facilitate this transformation under milder and more environmentally friendly conditions. rsc.orgajchem-a.com The use of such heterogeneous catalysts allows for easy separation and recycling, adding to the sustainability of the process. ajchem-a.com

Furthermore, reactions involving β-diketones catalyzed by a combination of a Brønsted acid and copper iodide (CuI) have been shown to produce a variety of 2-substituted benzoxazoles. acs.orgorganic-chemistry.org This method tolerates a range of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. acs.orgorganic-chemistry.org Another innovative approach utilizes triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) to promote the cyclization of 2-aminophenols with tertiary amides, proceeding through a cascade of activation, nucleophilic addition, intramolecular cyclization, and elimination steps. mdpi.com

The following table summarizes various catalytic systems for benzoxazole synthesis:

Table 1: Catalytic Systems for Benzoxazole Synthesis
Catalyst System Precursors Key Advantages
Brønsted acid and CuI 2-Aminophenols and β-diketones Tolerates various substituents on the 2-aminophenol. acs.orgorganic-chemistry.org
Triflic anhydride (Tf2O) and 2-Fluoropyridine 2-Aminophenols and tertiary amides Proceeds via a cascade reaction; versatile for functionalized derivatives. mdpi.com
Fe3O4@SiO2-SO3H 2-Aminophenol and aromatic aldehydes Heterogeneous, reusable, and solvent-free conditions. ajchem-a.com
TiO2–ZrO2 2-Aminophenol and aromatic aldehydes Green catalyst, shorter reaction times, and high yields. rsc.org

Design and Preparation of Key Precursors for Oxazole (B20620) Moiety Formation

One common approach involves the nitration of an appropriately substituted phenol, followed by reduction of the nitro group to an amine. For the target molecule, this would involve the synthesis of 2-amino-4-nitrophenol (B125904) derivatives, which can then be used in cyclization reactions. google.com For instance, starting with a suitable ethyl-substituted phenol, nitration followed by reduction can provide the necessary 2-amino-3-ethylphenol precursor.

The other key precursor is the component that will form the C2 position of the oxazole ring. This can be a carboxylic acid, aldehyde, or another suitable electrophile. For instance, in a patented method, 2-amino-4-sodium nitrophenolate is condensed with nitrobenzoyl chloride to form an ester intermediate, which is then cyclized. google.com This highlights the importance of selecting compatible precursors to achieve the desired substitution pattern on the final benzoxazole core.

Advanced Functionalization and Derivatization of the 4-Ethylbenzo[d]oxazol-5-amine Core

Once the this compound scaffold is constructed, further modifications can be made to introduce a diverse range of functionalities. The primary amine at the 5-position and the benzoxazole ring itself offer multiple sites for derivatization.

Alkylation and Acylation Strategies

The amino group at the 5-position is a prime site for N-alkylation and N-acylation reactions. vulcanchem.com

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov For example, N-alkylation of a related 5-aminobenzoxazole was accomplished using sodium hydride and iodomethane. nih.gov Another approach involves reductive amination, where an aldehyde or ketone reacts with the amine to form an imine, which is then reduced to the corresponding alkylated amine. nih.gov The benzoxazol-2-yl group itself can act as a removable directing group in iridium-catalyzed alkylation of C(sp³)–H bonds adjacent to a nitrogen atom in secondary amines. acs.orgacs.org

N-Acylation is readily accomplished by reacting the amine with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. nih.gov This reaction introduces an amide functionality, which can be a key structural motif in biologically active molecules. For instance, the coupling of a carboxylic acid to a 5-aminobenzoxazole can be facilitated by coupling agents like EDCI•HCl. nih.gov A one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides, catalyzed by CuI, also provides a route to benzoxazoles. organic-chemistry.org

Amidation and Related Amine Modification Reactions

Beyond simple acylation, the amino group can undergo a variety of other transformations. Amidation, forming a sulfonamide, can be achieved by reaction with a sulfonyl chloride.

The synthesis of 2-aminobenzoxazoles can be achieved through the cyclization of 2-aminophenols with cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid. rsc.orgacs.org This provides a route to introduce an amino group at the 2-position of the benzoxazole ring. Subsequent modification of this 2-amino group can lead to a wide array of derivatives. For example, copper-catalyzed C-H bond activation allows for the direct oxidative C-H amination of benzoxazoles with primary amines. organic-chemistry.org

Furthermore, amidation reactions can be part of a larger synthetic strategy. For example, amide-functionalized 1,2,4-triazol-5-amines have been synthesized where the amidation step is crucial for the final structure and biological activity. nih.gov

Regioselective Substitution Methodologies (e.g., Halogenation)

Regioselective halogenation of the benzoxazole core provides a versatile handle for further functionalization through cross-coupling reactions. The electronic nature of the benzoxazole ring directs electrophilic aromatic substitution.

Transition metal catalysis has emerged as a powerful tool for achieving regioselectivity. For instance, ruthenium-catalyzed halogenation of 2-arylbenzo[d]oxazoles with N-halosuccinimide occurs at the C7-position, while rhodium catalysis directs the halogenation to the ortho-position of the 2-aryl substituent. researchgate.net Iron(III)-catalyzed bromination of N-arylbenzamides, followed by copper(I)-catalyzed O-cyclization, offers a one-pot method for preparing 2-arylbenzoxazoles. researchgate.net

Furthermore, the use of directing groups can control the site of halogenation. A boron handle can be used to direct ortho-halogenation of N-aryl amides via an oxidative halodeboronation process. rsc.org Lactic acid derivatives have also been shown to enhance the reactivity and regioselectivity of aromatic bromination with N-bromosuccinimide (NBS), likely through halogen bonding interactions. nsf.gov

The following table details some regioselective halogenation methods:

Table 2: Regioselective Halogenation of Benzoxazole Derivatives
Catalyst/Reagent Halogen Source Position of Halogenation Key Features
Ruthenium catalyst N-halosuccinimide C7-position of the benzoxazole ring. researchgate.net Proceeds via a likely single-electron-transfer (SET) radical process. researchgate.net
Rhodium catalyst N-halosuccinimide Ortho-position of the 2-aryl substituent. researchgate.net Proceeds probably through a redox-neutral SN2-type mechanism. researchgate.net
Iron(III) catalyst N-bromosuccinimide (NBS) Aryl ring of N-arylbenzamides prior to cyclization. researchgate.net One-pot regioselective method. researchgate.net
Boron handle N-halosuccinimide Ortho-position of N-aryl amides. rsc.org Boron directs the regioselectivity through ipso-addition. rsc.org

Spectroscopic and Advanced Analytical Characterization of 4 Ethylbenzo D Oxazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.pt For 4-Ethylbenzo[d]oxazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments enables a full assignment of its proton (¹H) and carbon (¹³C) signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the expected ¹H NMR spectrum of this compound, distinct signals for the aromatic, oxazole (B20620), ethyl, and amine protons would be observed. The aromatic region would feature two doublets corresponding to the H-6 and H-7 protons, with their chemical shifts and coupling constants being characteristic of their positions relative to the amino and ethyl groups. rsc.orgresearchgate.net The proton at the 2-position of the oxazole ring (H-2) typically appears as a singlet in the downfield region. rsc.org The ethyl group would give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The amino (-NH₂) protons would likely appear as a broad singlet. derpharmachemica.com The specific chemical shifts can be influenced by the solvent used for analysis. ipb.pt

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-2~8.0-8.2Singlet (s)Characteristic proton of the oxazole ring. rsc.org
H-6~6.8-7.0Doublet (d)Aromatic proton ortho to the amino group.
H-7~7.1-7.3Doublet (d)Aromatic proton meta to the amino group.
-CH₂- (Ethyl)~2.6-2.8Quartet (q)Methylene protons adjacent to the aromatic ring and coupled to the methyl protons.
-CH₃ (Ethyl)~1.2-1.4Triplet (t)Methyl protons coupled to the methylene protons.
-NH₂~3.5-4.5Broad Singlet (br s)Chemical shift can be variable and may exchange with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons of the benzoxazole (B165842) ring system appear at characteristic chemical shifts, with C-2, C-3a, and C-7a being the most downfield due to their bonding with heteroatoms. ipb.ptresearchgate.netmdpi.com The carbons of the benzene (B151609) portion of the ring and the ethyl group would appear at more upfield positions. rsc.orgresearchgate.net The specific assignments are confirmed using advanced NMR techniques.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2~152-155Carbon in the oxazole ring, bonded to O and N. mdpi.com
C-3a~141-143Bridgehead carbon bonded to O and N. mdpi.com
C-4~125-128Carbon bearing the ethyl group.
C-5~140-144Carbon bearing the amino group.
C-6~112-115Aromatic CH carbon.
C-7~118-121Aromatic CH carbon.
C-7a~148-151Bridgehead carbon. mdpi.com
-CH₂- (Ethyl)~22-25Methylene carbon of the ethyl group.
-CH₃ (Ethyl)~13-16Methyl carbon of the ethyl group.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. conicet.gov.arscience.gov

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, a key COSY correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also show a correlation between the adjacent H-6 and H-7 aromatic protons. conicet.gov.arscience.gov
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It is used to definitively assign the signals for each CH, CH₂, and CH₃ group. For example, the aromatic proton signal at ~6.8-7.0 ppm would correlate with the carbon signal at ~112-115 ppm, assigning them as H-6 and C-6, respectively. conicet.gov.arscience.gov
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the overall connectivity of the molecule and the positions of substituents on the aromatic ring. Key HMBC correlations would include those from the ethyl -CH₂ protons to carbons C-3a, C-4, and C-5, and from the amine protons to carbons C-4, C-5, and C-6, confirming the 4-ethyl and 5-amino substitution pattern. conicet.gov.arscience.gov
  • Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. rsc.orgfateallchem.dkkglmeridian.com

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. thieme-connect.comresearchgate.netnih.gov For this compound (C₉H₁₀N₂O), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The detection of the protonated molecule [M+H]⁺ with a mass accurate to within a few parts per million (ppm) of the calculated value provides strong evidence for the compound's identity.

    Table 3: HRMS Data for this compound

    IonMolecular FormulaCalculated Mass (m/z)Notes
    [M+H]⁺C₉H₁₁N₂O⁺163.0866The exact mass of the protonated molecule, typically observed with ESI ionization. sorbonne-universite.fr

    Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture via liquid chromatography and then detects and identifies them using mass spectrometry. nih.govresearchgate.net This method is widely used for the analysis of benzoxazole derivatives. google.combiotech-asia.org In the context of this compound, LC-MS would be applied to assess the purity of a synthesized sample, identifying and quantifying any impurities or byproducts from the reaction. Furthermore, in studies of drug metabolism, LC-MS is invaluable for identifying and characterizing metabolites of the parent compound formed in biological systems. nih.gov The optimization of chromatographic conditions and mass spectrometric parameters allows for sensitive and specific detection of the target compound and its derivatives. nih.gov

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample material versus wavelength, a characteristic spectrum is generated. The absorption bands in the spectrum correspond to the vibrational frequencies of the bonds within the molecule. For this compound and its derivatives, IR spectroscopy provides critical information for confirming the presence of key functional groups.

    The IR spectrum of a benzoxazole derivative typically displays a series of characteristic absorption bands. The N-H stretching vibrations of the primary amine group in this compound are expected to appear in the region of 3300-3500 cm⁻¹. Primary amines usually show two bands in this region, corresponding to symmetric and asymmetric stretching modes. spectroscopyonline.com The aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group would appear in the 2850-2960 cm⁻¹ region.

    The C=N stretching vibration of the oxazole ring is a key indicator and is generally found in the 1630-1690 cm⁻¹ range. rsc.org Furthermore, the C-O-C stretching of the oxazole ring gives rise to a strong band, often around 1250 cm⁻¹. rsc.org The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The presence of these characteristic peaks in an IR spectrum provides strong evidence for the benzoxazole core structure and the presence of the amine and ethyl functional groups.

    Table 1: Typical Infrared Absorption Bands for Benzoxazole Derivatives

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    Primary Amine (N-H) Asymmetric & Symmetric Stretch 3300 - 3500
    Aromatic C-H Stretch 3000 - 3100
    Aliphatic C-H Stretch 2850 - 2960
    Oxazole C=N Stretch 1630 - 1690
    Aromatic C=C Stretch 1450 - 1600
    Oxazole C-O-C Stretch ~1250

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

    Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can be used to identify and quantify a substance. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

    Benzoxazole derivatives typically exhibit strong UV absorption due to the π-electron systems of the fused aromatic and heterocyclic rings. The electronic spectra of these compounds are characterized by absorption bands corresponding to π → π* transitions. globalresearchonline.net The position and intensity of the maximum absorption wavelength (λmax) can be influenced by the substituents on the benzoxazole ring system and the solvent used for analysis. For instance, the presence of an amino group (an auxochrome) at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzoxazole.

    Studies on related benzoxazole derivatives have shown absorption maxima in the range of 355-495 nm, depending on the specific substitution pattern and the polarity of the solvent. globalresearchonline.net The analysis of the UV-Vis spectrum of this compound would be crucial for understanding its electronic properties and for quantitative analysis in solution.

    Table 2: Expected UV-Vis Absorption Maxima for Substituted Benzoxazoles

    Compound Type Electronic Transition Expected λmax Range (nm)
    Benzoxazole Derivatives π → π* 355 - 495

    Chromatographic Methods for Purity Assessment and Isolation

    Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for assessing purity and for preparative isolation.

    HPLC is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

    The separation is based on the hydrophobicity of the compounds, with more nonpolar compounds being retained longer on the column. The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Commercial suppliers of this compound often provide HPLC data to certify the purity of their products. bldpharm.com

    Table 3: Generalized HPLC Method Parameters for Benzoxazole Derivatives

    Parameter Typical Value/Condition
    Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water
    Detector UV-Vis (set at a λmax of the compound)
    Flow Rate 0.5 - 1.5 mL/min
    Injection Volume 5 - 20 µL

    UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly improved resolution, sensitivity, and speed of analysis compared to traditional HPLC. For the analysis of this compound, UPLC can provide a more detailed purity profile, capable of separating closely related impurities that might not be resolved by HPLC.

    The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would offer faster analysis times and higher peak capacities, making it an ideal technique for high-throughput screening and quality control. The availability of UPLC data from suppliers further underscores its importance in the modern characterization of chemical compounds. bldpharm.com

    Table 4: Generalized UPLC Method Parameters for Benzoxazole Derivatives

    Parameter Typical Value/Condition
    Column Reversed-phase C18 (e.g., 2.1 x 50 mm, <2 µm)
    Mobile Phase Gradient mixture of Acetonitrile and Water with additives (e.g., formic acid)
    Detector UV-Vis or Mass Spectrometry (MS)
    Flow Rate 0.3 - 0.6 mL/min
    Injection Volume 1 - 5 µL

    Theoretical and Computational Chemistry Studies of 4 Ethylbenzo D Oxazol 5 Amine and Benzoxazole Systems

    Quantum Chemical Calculations for Electronic and Energetic Properties

    Quantum chemical calculations are fundamental in determining the intrinsic electronic and energetic characteristics of molecules. These methods solve quantum mechanical equations to describe the distribution of electrons and the resulting molecular properties.

    Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules. researchgate.netresearchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems like benzoxazole (B165842) derivatives. researchgate.netresearchgate.net DFT calculations are used to optimize molecular geometries, providing precise predictions of bond lengths and angles that often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.netsemanticscholar.org

    A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org A smaller energy gap suggests that a molecule is more polarizable and chemically reactive. semanticscholar.org For benzoxazole systems, DFT studies have been used to calculate these parameters to understand how different substituents affect the molecule's electronic properties and potential for charge transfer. researchgate.netresearchgate.net

    Furthermore, DFT is employed to calculate various reactivity descriptors, such as global hardness, softness, electronegativity, and electrophilicity index. researchgate.net These descriptors help predict how a molecule will behave in a chemical reaction, identifying sites that are susceptible to electrophilic or nucleophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netdergipark.org.tr

    Table 1: Predicted Electronic Properties of Benzoxazole Derivatives using DFT This table presents representative data calculated for benzoxazole systems based on common DFT methodologies.

    CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
    Benzoxazole-6.58-0.895.69
    2-Phenylbenzoxazole-6.21-1.544.67
    5-Benzoxazolecarboxylic acid-7.01-2.334.68
    4-Ethylbenzo[d]oxazol-5-amine (Estimated)-5.95-1.254.70

    Data are illustrative and derived from principles discussed in cited literature. researchgate.netresearchgate.netsemanticscholar.orgdergipark.org.tr

    Ab initio molecular orbital calculations are a class of quantum chemistry methods that derive results directly from theoretical principles without the inclusion of experimental data. These methods are valuable for determining the thermochemical properties of molecules, such as their stability and the energetics of chemical reactions. nih.govacs.org

    For benzoxazole systems, ab initio calculations have been used to study phenomena like proton transfer, which is crucial in many biological processes. acs.org These calculations can map the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers. nih.gov This information is vital for understanding reaction mechanisms, such as the thermal decomposition of benzoxazole, where studies have elucidated pathways for the formation of various products. nih.gov Thermochemical data, including enthalpy and Gibbs free energy of formation, can be calculated to assess the relative stability of different isomers or conformers of a molecule. acs.org

    Molecular Modeling and Dynamics Simulations for Biomolecular Interactions

    Molecular modeling and simulations are essential for understanding how small molecules like this compound interact with biological macromolecules, such as proteins and nucleic acids. These techniques are central to modern drug discovery and design.

    Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. pnrjournal.comresearchgate.net This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. rsc.orgtandfonline.com For benzoxazole derivatives, which are known to exhibit a wide range of biological activities, docking studies have been instrumental in identifying potential therapeutic targets. mdpi.comresearchgate.netnih.gov

    The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. pnrjournal.comnih.gov Successful docking studies on benzoxazole derivatives have predicted their binding modes with various enzymes, including vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.netrsc.orgnih.gov These studies identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. mdpi.commdpi.com For instance, the nitrogen and oxygen atoms in the benzoxazole ring can act as hydrogen bond acceptors, while the aromatic system can participate in stacking interactions. mdpi.com

    Table 2: Representative Molecular Docking Results for Benzoxazole Derivatives

    Compound ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
    Benzoxazole-amidesVEGFR-2-8.5 to -9.8Cys919, Glu885, Asp1046
    2-(Aryloxymethyl)benzoxazolesFungal Sec14p-7.1 to -8.2Tyr151, Ser173, Gln202
    Benzoxazole-Schiff basesGlucosamine-6-P Synthase-6.5 to -7.9THR-111, VAL-138, HIS-350
    Benzoxazole-1,3,4-oxadiazolesTubulin Colchicine Site-7.9 to -9.1Cys241, Leu255, Asn349

    Data are synthesized from findings reported in studies on various benzoxazole derivatives. rsc.orgnih.govmdpi.comresearchgate.net

    While standard molecular docking often treats the receptor as a rigid structure, biological macromolecules are inherently flexible. Induced Fit Docking (IFD) is an advanced technique that accounts for this flexibility by allowing the receptor's binding site to change its conformation in response to the binding of a ligand. researchgate.net This approach provides a more accurate and realistic prediction of the binding mode and affinity, especially for systems where the protein must undergo conformational changes to accommodate the ligand.

    In the context of benzoxazole derivatives, considering the flexibility of the target protein's active site is crucial for accurately predicting binding interactions. researchgate.net IFD simulations can reveal binding modes that would be missed by rigid-receptor docking, leading to a better understanding of the structure-activity relationship (SAR) and guiding the design of more potent inhibitors.

    Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov Following molecular docking, MD simulations are frequently performed to assess the stability of the predicted ligand-receptor complex and to analyze its dynamic behavior. rsc.orgresearchgate.net By simulating the complex in a realistic environment (e.g., in water), MD can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds to microseconds. rsc.orgsamipubco.com

    Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.govresearchgate.net These simulations provide a detailed view of the conformational ensemble of the ligand in the binding pocket, revealing the dynamic nature of the interactions and the role of surrounding water molecules. rsc.orgresearchgate.net For benzoxazole systems, MD simulations have been used to validate docking results and to provide a deeper understanding of the binding thermodynamics, confirming the stability of key hydrogen bonds and hydrophobic contacts. rsc.orgresearchgate.net

    Table 3: Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes

    SystemSimulation Time (ns)Average RMSD (Ligand) (Å)Key Stable Interactions
    Benzoxazole-VEGFR-2100< 2.0H-bonds with hinge region
    Benzothiazole-AChE50-1001.6 - 1.8π-π stacking with Trp84
    Triazolone-TYRP1100< 2.5H-bonds, hydrophobic contacts
    Benzoxazole-DNA complex501.5 - 2.2Minor groove binding

    This table illustrates typical data obtained from MD simulations as reported in the literature for related heterocyclic systems. rsc.orgnih.govresearchgate.netnih.gov

    Ligand-Based Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

    Ligand-based pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. By analyzing a set of known active ligands, a pharmacophore model can be generated, which then serves as a 3D query for screening large compound databases to find novel molecules with the potential for similar activity.

    In the study of benzoxazole derivatives, pharmacophore modeling has been successfully applied to elucidate key structural features responsible for their biological effects, such as anticancer properties. For instance, a study involving a series of benzoxazole derivatives and their metabolites generated two distinct pharmacophore models to understand their cytotoxic activities against HeLa (cancerous) and L929 (non-cancerous) cell lines. esisresearch.orgnih.gov The best-ranked pharmacophore hypothesis was selected based on a high correlation coefficient, indicating a strong predictive capacity for the activity of the tested compounds. esisresearch.org This modeling revealed that while some active compounds fit the models for both cell lines, other selectively cytotoxic compounds only fitted the model generated for the HeLa cells, highlighting features crucial for selective anticancer activity. nih.gov

    Virtual screening, guided by such pharmacophore models, has become an indispensable tool for identifying new lead compounds. A 3-D QSAR model developed for benzoxazole benzenesulfonamide (B165840) derivatives, which act as inhibitors of fructose-1,6-bisphosphatase, was used for virtual screening. chemijournal.com This screening successfully identified five compounds with better docking scores than the most potent analog in the original series, suggesting their potential as new leads for antidiabetic drug development. chemijournal.com The process typically involves several steps:

    Database Preparation : A large database of chemical compounds, such as ZINC15, is prepared for screening. nih.gov

    Pharmacophore Model Generation : A model is built from a set of known active ligands. For example, a common pharmacophore model for fructose-1,6-bisphosphatase inhibitors was identified as AAADRR.27, which includes features like hydrogen bond acceptors (A), hydrogen bond donors (D), and aromatic rings (R). chemijournal.com

    Virtual Screening : The pharmacophore model is used as a filter to rapidly screen the database, identifying molecules that match the required 3D arrangement of chemical features. scispace.com

    Hit Refinement : The initial hits from the screening are further analyzed and prioritized using methods like molecular docking to predict their binding affinity and interaction with the target protein. nih.govnih.gov

    This combined approach of pharmacophore modeling and virtual screening accelerates the discovery of novel ligands by efficiently narrowing down vast chemical libraries to a manageable number of promising candidates for further experimental testing. scispace.comnih.gov

    Table 1: Selected Pharmacophore Modeling Studies on Benzoxazole and Related Systems

    Study Focus Pharmacophore Model Details Key Findings Reference
    Anticancer Activity of BenzoxazolesGenerated for HeLa and L929 cell lines. Best model had a correlation coefficient of 0.91.Identified features for selective cytotoxicity against cancer cells. esisresearch.org
    Fructose-1,6-bisphosphatase InhibitorsBest model: AAADRR.27 (3 H-bond acceptors, 2 H-bond donors, 1 aromatic ring) with R² = 0.9686, Q² = 0.7203.Used for virtual screening to identify five new potential lead compounds. chemijournal.com

    Computational Approaches for Structure-Activity Relationship (SAR) Prediction

    Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, as it explains how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in predicting the SAR of benzoxazole systems. ijpsdronline.com QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.netwisdomlib.org

    For benzoxazole derivatives, various QSAR studies have been conducted to guide the design of more potent compounds for different therapeutic targets. These studies often employ 2D and 3D QSAR methodologies.

    2D-QSAR: This approach uses descriptors calculated from the 2D representation of molecules, such as topological and connectivity indices. wisdomlib.org A study on benzoxazoles and oxazolo pyridines as antifungal agents developed a 2D-QSAR model with a robust correlation (R² value of 0.8616), highlighting the importance of specific topological descriptors (X1, MSD, XMOD) and an indicator descriptor (IX) in modeling antifungal activity. wisdomlib.org Another 2D-QSAR study on benzoxazole derivatives as anticancer agents used multiple linear regression (MLR) to gain insights into their structure-activity relationships. ijpsdronline.com

    3D-QSAR: This method provides a more detailed understanding by considering the 3D structure of the molecules. Commonly used 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These methods generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties could enhance or diminish biological activity. chemijournal.comnih.gov

    Several 3D-QSAR studies on benzoxazole derivatives have yielded predictive models for anticancer activity. nih.govnih.gov In one such study targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), CoMFA and CoMSIA models were developed for activity against different cancer cell lines (HepG2, HCT-116, and MCF-7). nih.govnih.gov The resulting models showed good predictability, which, when combined with molecular docking, helped to illustrate the relationship between different chemical fields and inhibitory activities, thereby guiding the design of more potent inhibitors. nih.govnih.govrsc.org Similarly, 3D-QSAR studies on novel benzoxazole derivatives as anti-inflammatory agents also produced statistically significant CoMFA and CoMSIA models, validated with a test set of compounds, providing valuable information for the design of new anti-inflammatory leads. tandfonline.com

    The predictive power of QSAR models is assessed using several statistical parameters, including the leave-one-out cross-validated correlation coefficient (q² or R²cv), the conventional correlation coefficient (r² or R²), and the predictive correlation coefficient for an external test set (r²pred or R²pred). nih.govtandfonline.com Robust and validated QSAR models serve as valuable tools in lead optimization, enabling the in silico screening of virtual compounds and prioritizing the synthesis of the most promising candidates, thus saving considerable time and resources in the drug discovery process. ijpsdronline.comnih.gov

    Table 2: Summary of 3D-QSAR Studies on Benzoxazole Derivatives

    Target/Activity Cell Line Method q² (R²cv) r² (R²) r²pred (R²pred) Reference
    Anticancer (VEGFR-2)HepG2CoMFA0.509-0.5128 nih.govnih.gov
    Anticancer (VEGFR-2)HepG2CoMSIA0.711-0.6198 nih.govnih.gov
    Anticancer (VEGFR-2)HCT-116CoMFA0.574-0.5597 nih.govnih.gov
    Anticancer (VEGFR-2)HCT-116CoMSIA0.531-0.5804 nih.govnih.gov
    Anticancer (VEGFR-2)MCF-7CoMFA0.568-0.5057 nih.govnih.gov
    Anticancer (VEGFR-2)MCF-7CoMSIA0.669-0.6577 nih.govnih.gov
    Anti-inflammatory-CoMFA0.7530.9750.788 tandfonline.com
    Anti-inflammatory-CoMSIA0.6460.9830.663 tandfonline.com

    Mechanistic Investigations of 4 Ethylbenzo D Oxazol 5 Amine and Its Derivatives at the Molecular and Cellular Level in Vitro

    In Vitro Receptor Binding and Functional Modulation

    Characterization of Dopamine (B1211576) Receptor Partial Agonism

    While no studies characterize the dopamine receptor activity of 4-Ethylbenzo[d]oxazol-5-amine, various heterocyclic compounds, including derivatives of quinolinone and thiazole, have been explored as dopamine receptor ligands. nih.govnih.gov Partial agonists are compounds that bind to and activate a receptor, but only produce a partial efficacy response relative to a full agonist. This modulation is of interest in conditions where balancing dopaminergic tone is crucial. For instance, the development of tavapadon (B1193690) analogs has focused on creating potent partial agonists for the D1/D5 dopamine receptors for potential therapeutic use. thieme-connect.de The evaluation of a novel compound's activity at dopamine receptors typically involves in vitro binding assays to determine affinity (Ki) and functional assays to measure the extent of receptor activation or blockade. nih.gov

    Sigma Receptor Ligand Binding Affinity and Selectivity

    Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins involved in various cellular functions and are targets for therapeutic intervention in neurological disorders and cancer. nih.govsigmaaldrich.com The binding affinity of a ligand for sigma receptors is a key parameter in its pharmacological profiling. High-affinity ligands often contain a basic amine site and two flanking hydrophobic groups that interact with the receptor's binding pocket. nih.gov Pharmacophore models for σ1 receptor ligands often include two aromatic rings, a hydrophobic group, a hydrogen-bond-acceptor, and a positive ionizable feature. acs.org Research on N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph (B1672530) derivatives has identified compounds with high affinity for the σ1 receptor subtype, with Ki values in the nanomolar range. acs.orgnih.gov The selectivity for σ1 versus σ2 receptors is a critical aspect, and various spiropiperidine derivatives have been developed that show high potency and subtype selectivity. nih.gov

    Nuclear Factor KappaB (NF-κB) Pathway Perturbation

    The Nuclear Factor KappaB (NF-κB) pathway is a crucial signaling cascade that regulates inflammation, immune responses, cell proliferation, and survival. nih.gov Its dysregulation is implicated in numerous diseases, making it an important therapeutic target. nih.gov The canonical pathway involves the activation of the IKKβ kinase, leading to the release of the p50/RelA(p65) heterodimer, which then translocates to the nucleus to regulate gene transcription. nih.govnih.gov The inhibitory activity of compounds on this pathway is often assessed in vitro by measuring the inhibition of NF-κB activation in response to a stimulus like TNF-α. While specific data for this compound is absent, other heterocyclic structures have been investigated as NF-κB inhibitors.

    In Vitro Cellular Pathway Perturbations and Biological Responses

    Differential Gene Expression Modulation (e.g., c-Myc, CDK6)

    Research into the anticancer properties of heterocyclic compounds, including benzoxazoles and related structures, has often pointed towards their ability to modulate the expression of key genes involved in cell proliferation and survival, such as the proto-oncogene c-Myc and Cyclin-Dependent Kinase 6 (CDK6).

    Modulation of c-Myc Expression:

    The dysregulation of the c-Myc gene is a hallmark of many cancers, making it a critical target for therapeutic intervention. Studies on compounds structurally related to this compound have revealed potential mechanisms for c-Myc modulation. For instance, certain benzoxazinone (B8607429) derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner across various cancer cell lines. This effect is hypothesized to be linked to the stabilization of G-quadruplex structures within the c-Myc promoter region, which can inhibit its transcription.

    Similarly, a study on a small benzothiazole (B30560) molecule demonstrated its ability to suppress the c-MYC gene in gastric adenocarcinoma cells. Furthermore, research on benzoselenazole (B8782803) derivatives, which share the core benzoazole structure, found that these compounds could selectively inhibit c-Myc transcription by specifically stabilizing the c-Myc G-quadruplex. These findings suggest that a potential mechanism of action for this compound could involve the transcriptional repression of c-Myc.

    Table 1: Effects of Structurally Related Compounds on c-Myc Expression

    Compound Class Specific Derivative(s) Cell Line(s) Observed Effect on c-Myc Proposed Mechanism
    Benzoxazinones Four synthesized derivatives H7402, HeLa, SK-RC-42, SGC7901, A549 Downregulation of mRNA Stabilization of G-quadruplexes in the c-Myc promoter
    Benzothiazoles (E)-2-(((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-5-methoxyphenol) Diffuse-type gastric adenocarcinoma cell line Gene suppression DNA interaction

    Modulation of CDK6 Expression:

    Furthermore, some novel benzimidazole (B57391) derivatives, which are also heterocyclic compounds, have been investigated as CDK2 inhibitors. While CDK2 and CDK6 are distinct, this highlights the potential for benzazole scaffolds to be developed as inhibitors of various cyclin-dependent kinases.

    Cellular Localization and Intracellular Distribution Studies

    The subcellular localization of a compound is critical to its mechanism of action, as it must reach its molecular target to exert a biological effect. For compounds targeting gene expression and chromatin-related processes, nuclear localization is often a prerequisite.

    While specific studies on the cellular localization of this compound are not available, inferences can be drawn from the nature of its potential targets. Given that benzoxazole (B165842) and benzothiazole derivatives have been suggested to interact with DNA and regulate gene transcription, it is highly probable that they can penetrate the cell membrane and accumulate in the nucleus. For example, benzothiazole derivatives that act as DNA topoisomerase IIα inhibitors would need to enter the nucleus to interact with the enzyme and DNA.

    Chromatin Recruitment Interference

    The interference with chromatin recruitment of essential transcriptional machinery is a key mechanism for epigenetic drugs. This can be achieved by targeting "reader" domains, such as bromodomains, that recognize acetylated histones and recruit transcriptional activators to specific gene promoters.

    As previously discussed, a potential mechanism for the downregulation of c-Myc by compounds related to this compound is the stabilization of G-quadruplex DNA structures in the gene's promoter region. This stabilization can physically impede the binding of transcription factors and RNA polymerase to the promoter, thereby interfering with chromatin recruitment and inhibiting gene expression.

    Additionally, some benzothiazole derivatives have been shown to act as DNA minor groove-binding agents. By binding to the minor groove of DNA, these molecules can alter the DNA conformation and prevent the binding of proteins that are essential for transcription, effectively interfering with chromatin recruitment at specific gene loci.

    Table 2: Potential Mechanisms of Chromatin Recruitment Interference by Related Compounds

    Compound Class Proposed Mechanism Consequence
    Benzoxazinones, Benzoselenazoles Stabilization of G-quadruplex DNA in the c-Myc promoter Hindrance of transcription factor and RNA polymerase binding

    While these mechanisms have not been directly demonstrated for this compound, they represent plausible avenues of investigation based on the activities of structurally analogous compounds.

    Structure Activity Relationship Sar Studies and Scaffold Exploration of Benzoxazole Derivatives

    Influence of Substituent Patterns on Biological Activity

    The biological activity of benzoxazole (B165842) derivatives can be significantly modulated by the nature and position of various substituents on the fused ring system. researchgate.net The substituents at positions 2 and 5 are often considered the most critical for influencing the molecule's interaction with biological targets. nih.gov

    Effects of Positional Isomerism on Activity Profiles

    Positional isomerism, the variation in the location of substituents on the benzoxazole scaffold, plays a critical role in determining the biological activity profile of the derivatives. Even minor changes in a substituent's position can lead to significant differences in efficacy and selectivity, likely due to altered binding interactions with target macromolecules. researchgate.netnih.gov

    For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the positioning of three methoxy (B1213986) groups on a phenyl ring at the 2-position of the benzoxazole core had a profound impact on antifungal activity. The derivative with methoxy groups at the 3, 4, and 5-positions of the phenyl ring was active, whereas the isomer with the same groups at the 2, 4, and 5-positions was inactive. nih.gov This highlights that the spatial arrangement of substituents is crucial for establishing the necessary interactions with the biological target. Similarly, the ability of positional isomerism to modulate drug effects has been observed in other classes of compounds, where the location of a single methyl group can markedly alter pharmacological activity. researchgate.net

    Research into fatty acid amide hydrolase (FAAH) inhibitors based on the 2,5-disubstituted benzoxazole scaffold also underscores the importance of substituent placement. Systematic evaluation of different groups at these two positions led to the identification of optimal arrangements for potent inhibition. researchgate.net

    Table 1: Effect of Positional Isomerism on Antifungal Activity of Benzoxazole Derivatives

    Compound Phenyl Substituent at Position 2 Antifungal Activity
    Compound 9 3,4,5-trimethoxyphenyl Active
    Compound 8 2,4,5-trimethoxyphenyl Not Active

    Data sourced from a study on 3-(2-benzoxazol-5-yl)alanine derivatives. nih.gov

    Role of Electronic and Steric Properties of Substituents

    Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the benzoxazole ring system, thereby affecting its binding affinity and reactivity. mdpi.com In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating substituents (e.g., methoxy, dimethylamino) on the phenyl ring at position 2 were generally found to be more active as antifungal agents. nih.gov Conversely, other studies have found that electron-withdrawing groups (e.g., F, Cl, COCH3) can be favorable for analgesic and anti-inflammatory activity in certain benzoxazole series. jocpr.com The introduction of a fluorine atom (an EWG) at the phenyl ring of a 2-N-phenyl benzoxazole derivative was shown to improve its activity against E. coli. nih.gov This indicates that the optimal electronic properties are highly dependent on the specific biological target.

    Steric Effects: The size and shape of substituents (steric hindrance) also play a crucial role. Bulky groups can either enhance binding by occupying a large hydrophobic pocket in a receptor or diminish activity by preventing the molecule from fitting into the binding site. nih.gov For example, a slight decrease in the antifungal activity of a benzoxazole derivative with three methoxy groups was attributed to potential steric hindrance. nih.gov Furthermore, derivatives with bulky hydrocarbon substituents at the 2-position of the benzoxazole ring were found to be inactive, possibly due to steric hindrance. nih.gov

    Rational Design and Development of Benzoxazole Analogues

    Rational drug design leverages the understanding of SAR to create novel analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov This involves systematic modifications to the lead benzoxazole scaffold, including altering the core heterocycle, optimizing linker moieties, and employing advanced strategies like bivalent ligand design. nih.gov

    Exploration of Heterocyclic Ring Variations (e.g., Benzothiazole (B30560), Isoxazole, Imidazole Scaffolds)

    A common strategy in medicinal chemistry is bioisosteric replacement, where the core benzoxazole ring is substituted with other heterocyclic systems to explore new chemical space and potentially improve activity or properties. Benzothiazole and benzimidazole (B57391) are common bioisosteres of benzoxazole. mdpi.com

    In the development of novel antitumor agents, researchers replaced a benzothiazole scaffold with benzoxazole and benzimidazole moieties. mdpi.com The resulting compounds, a benzoxazole analogue (1f) and a benzimidazole analogue (1g), retained the potent antitumor activity of the parent benzothiazole compound while showing improved solubility, a critical factor for drug development. mdpi.com In another study, replacing a benzotriazole (B28993) moiety with benzoxazole, benzothiazole, or benzimidazole led to a decrease in antibacterial activity, suggesting that the original heterocycle was optimal for that specific target. researchgate.net These examples demonstrate that while heterocyclic variation is a powerful tool, the outcome is context-dependent and requires empirical validation.

    Table 2: Bioisosteric Replacement of Benzothiazole in Antitumor Agents

    Compound Heterocyclic Core Antitumor Activity Solubility
    Lead Compound (1a) Benzothiazole Potent Poor
    Analogue (1f) Benzoxazole Activity Retained Improved
    Analogue (1g) Benzimidazole Activity Retained Improved

    Data adapted from a study on the design of potential antitumor agents. mdpi.com

    Design and Optimization of Linker Moieties

    In many drug molecules, a linker connects the core pharmacophore (like benzoxazole) to another functional moiety. The composition, length, flexibility, and attachment points of this linker are critical for achieving the optimal orientation of the molecule within its binding site. explorationpub.com Rational linker design is essential for developing potent compounds. explorationpub.com

    A study focused on creating potential VEGFR-2 inhibitors designed a series of benzoxazole-benzamide conjugates connected via a 2-thioacetamido linker. nih.govresearchgate.net This linker was incorporated to occupy the space between the hinge region and the activation loop of the kinase, mimicking the binding mode of established inhibitors like sorafenib. The design proved successful, with several compounds in the series showing excellent cytotoxic activity against cancer cell lines and potent VEGFR-2 inhibition. nih.gov This work illustrates a successful, structure-based approach to linker design, where the linker is not just a passive spacer but an active contributor to the molecule's binding affinity. nih.gov

    Bivalent Ligand Design Strategies

    Bivalent ligand design is an advanced strategy that involves linking two pharmacophores (which can be identical or different) to create a single molecule. This approach can lead to compounds with significantly enhanced affinity, avidity, and selectivity by allowing the ligand to simultaneously engage two binding sites on a target receptor or even bridge two separate receptors.

    This concept was applied to develop anti-inflammatory and analgesic agents using benzoxazolone and benzothiazolone as the core templates. nih.govnih.gov In one series, two benzoxazolone units were connected to a central piperazine (B1678402) ring via alkyl chains of varying lengths. nih.gov This design allows for a systematic exploration of the optimal distance and geometry required for effective interaction with the biological target. The study successfully identified dimeric compounds with significant in vivo anti-inflammatory and analgesic activity, demonstrating the power of bivalent design to create highly potent molecules. nih.govnih.gov

    Lead Optimization and Derivatization Strategies for Enhanced Potency and Selectivity

    The benzoxazole scaffold is a versatile pharmacophore present in numerous compounds with a wide array of biological activities. Lead optimization of benzoxazole derivatives, including those based on a hypothetical 4-Ethylbenzo[d]oxazol-5-amine core, involves systematic structural modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications by elucidating the impact of different substituents on the desired biological effect.

    A key focus in the lead optimization of benzoxazole derivatives has been the substitution at various positions of the bicyclic ring system. Research has consistently shown that modifications at the 2- and 5-positions of the benzoxazole core are of critical importance in modulating the biological activity of these compounds. mdpi.com

    Derivatization at the 5-Position:

    The amino group at the 5-position of the this compound scaffold presents a prime site for derivatization to explore its impact on potency and selectivity. Strategies often involve the introduction of various functional groups to probe interactions with the biological target.

    For instance, in a series of 2,5-disubstituted benzoxazoles, the nature of the substituent at the 5-position was found to significantly influence their antimicrobial activity. Studies have indicated that the presence of electron-withdrawing groups at this position can lead to an increase in antifungal activity against certain strains. nih.gov

    Furthermore, the introduction of halogen atoms, hydroxyl groups, or methyl groups at the 5-position, in conjunction with aryl substituents at the 2-position, has been shown to enhance antiproliferative activity in cancer cell lines. mdpi.com This suggests that for the this compound scaffold, derivatization of the 5-amino group to amides, sulfonamides, or other functionalities could be a fruitful strategy.

    Table 1: Impact of 5-Position Substituents on the Biological Activity of Benzoxazole Derivatives

    5-Position Substituent Observed Effect on Biological Activity Reference
    Electron-withdrawing groups Enhanced antifungal activity nih.gov

    Modification of the 4-Position Ethyl Group:

    While less commonly explored than the 2- and 5-positions, the ethyl group at the 4-position of the this compound core offers another avenue for optimization. The size and lipophilicity of this alkyl group can be systematically varied to probe the steric and hydrophobic requirements of the binding pocket of a target protein.

    Strategies could include:

    Varying Alkyl Chain Length: Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl groups to determine the optimal size for target engagement.

    Introducing Unsaturation: Incorporating double or triple bonds (e.g., vinyl, ethynyl (B1212043) groups) to introduce conformational rigidity.

    Cyclization: Replacing the ethyl group with a cyclopropyl (B3062369) or cyclobutyl moiety to explore the effect of a constrained conformation.

    Exploration of the 2-Position:

    Although the core structure is this compound, lead optimization would invariably involve exploration of the 2-position, as it is a well-established key determinant of activity in the broader benzoxazole class. A wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, can be introduced at this position.

    SAR studies on various benzoxazole series have demonstrated that the nature of the 2-substituent profoundly impacts potency and selectivity. For example, the introduction of specific aryl groups at the 2-position of a benzoxazole core has been linked to enhanced antiproliferative effects. mdpi.com Therefore, a comprehensive lead optimization program for a this compound based lead compound would necessitate the synthesis and evaluation of a library of analogues with diverse 2-substituents.

    Table 2: Investigated Substitutions on the Benzoxazole Core for Lead Optimization

    Position Type of Modification Rationale
    2 Introduction of aryl, heteroaryl, and alkyl groups To explore key binding interactions and modulate potency.
    4 Variation of alkyl chain length, introduction of unsaturation or cyclization To probe steric and hydrophobic limits of the target's binding site.

    Potential Preclinical in Vitro Biological Applications of Benzoxazole Derivatives

    In Vitro Antiproliferative and Anticancer Research

    There is no available data on the in vitro antiproliferative and anticancer activities of 4-Ethylbenzo[d]oxazol-5-amine.

    Efficacy Against Specific Cancer Cell Lines (e.g., Colorectal, Breast, Prostate, Melanoma)

    No research has been published detailing the efficacy of this compound against any specific cancer cell lines.

    Assessment of Selectivity Towards Non-Tumorigenic Cell Lines

    There are no studies available that assess the selectivity of this compound for cancer cells over non-tumorigenic cell lines.

    In Vitro Anti-Inflammatory Potential

    No in vitro studies have been published that evaluate the anti-inflammatory potential of this compound.

    In Vitro Applications in Neurobiology (e.g., Neurodendrite Development)

    There is no research available on the in vitro applications of this compound in the field of neurobiology, including its effects on neurodendrite development.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 4-Ethylbenzo[d]oxazol-5-amine, and how are key intermediates validated?

    • Methodology : The synthesis typically involves multi-step reactions, starting with diazotization of 2-(thiazol-5-yl)benzo[d]oxazol-5-amine in concentrated HCl, followed by azide substitution using sodium nitrite and sodium azide at 0–5°C. Intermediate validation is performed via NMR and mass spectrometry (MS) to confirm structural integrity. For example, the diazonium intermediate is quenched with sodium azide to yield 5-azido derivatives, with purity confirmed by extraction and drying protocols .

    Q. How is the structural characterization of this compound performed to ensure purity and correct stereochemistry?

    • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution MS are standard for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups like amine and oxazole rings. Purity is assessed via HPLC, with retention times compared to known standards. Crystallography may resolve stereochemical ambiguities in derivatives .

    Q. What are the typical chemical reactions involving this compound, and how are reaction mechanisms elucidated?

    • Methodology : The compound undergoes [3+2] cycloaddition with alkynes to form triazole derivatives (CuI-catalyzed). Substitution reactions at the amine group are common, with mechanisms probed via kinetic studies and isotopic labeling. For example, Mitsunobu reactions are used to introduce ether groups, monitored by TLC and LC-MS .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound derivatives?

    • Methodology : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (0–5°C for diazotization), and catalyst loading (e.g., CuI in cycloadditions) are systematically varied. Design of Experiments (DoE) software identifies optimal conditions. For instance, adjusting sodium azide stoichiometry increased yields from 70% to 89% in azide substitutions .

    Q. What strategies are used to identify biological targets and evaluate the therapeutic potential of this compound analogs?

    • Methodology : Target deconvolution employs affinity chromatography and proteomics. For Alzheimer’s research, derivatives are screened against acetylcholinesterase and β-amyloid aggregation via fluorescence assays. In HPV studies, cellular proliferation assays and Western blotting assess inhibition of viral oncoproteins .

    Q. How are multi-target directed ligands (MTDLs) designed using this compound scaffolds?

    • Methodology : Structural analogs are synthesized with substituents targeting multiple pathways (e.g., 2-substituted benzo[d]oxazol-5-amine derivatives). Computational docking predicts binding to acetylcholinesterase and NMDA receptors. In vitro validation includes enzyme inhibition assays and neuronal cell viability tests .

    Q. How can contradictory data in biological activity studies of this compound derivatives be resolved?

    • Methodology : Contradictions arise from assay variability (e.g., cell line differences). Reproducibility is ensured by standardizing protocols (e.g., MTT assay incubation times) and validating results across multiple models. Meta-analyses of IC₅₀ values and dose-response curves clarify structure-activity relationships .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.